

# Ethyl 3-fluoro-1H-pyrrole-2-carboxylate molecular weight

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## Compound of Interest

**Compound Name:** *Ethyl 3-fluoro-1H-pyrrole-2-carboxylate*

**Cat. No.:** *B068980*

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An In-Depth Technical Guide to **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** is a fluorinated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the pyrrole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**, detailing its physicochemical properties, synthetic routes, and pivotal role as a key intermediate in the development of novel therapeutics, most notably for the treatment of Hepatitis B Virus (HBV).

[1]

## Physicochemical and Computed Properties

The fundamental properties of a compound are the bedrock of its application in research and development. For **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**, these properties dictate its solubility, reactivity, and potential for biological interaction. The key identifiers and computed physicochemical parameters are summarized below.

Property	Value	Source
IUPAC Name	ethyl 3-fluoro-1H-pyrrole-2-carboxylate	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	157.14 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	157.05390666 Da	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	168102-05-4	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.243 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Boiling Point	261.1 ± 25.0 °C (Predicted)	<a href="#">[3]</a>
pKa	13.79 ± 0.50 (Predicted)	<a href="#">[3]</a>
XLogP3	1.3 - 1.4	<a href="#">[2]</a> <a href="#">[3]</a>
Polar Surface Area (PSA)	42.09 Å <sup>2</sup>	<a href="#">[3]</a>

## Synthesis and Mechanistic Insights

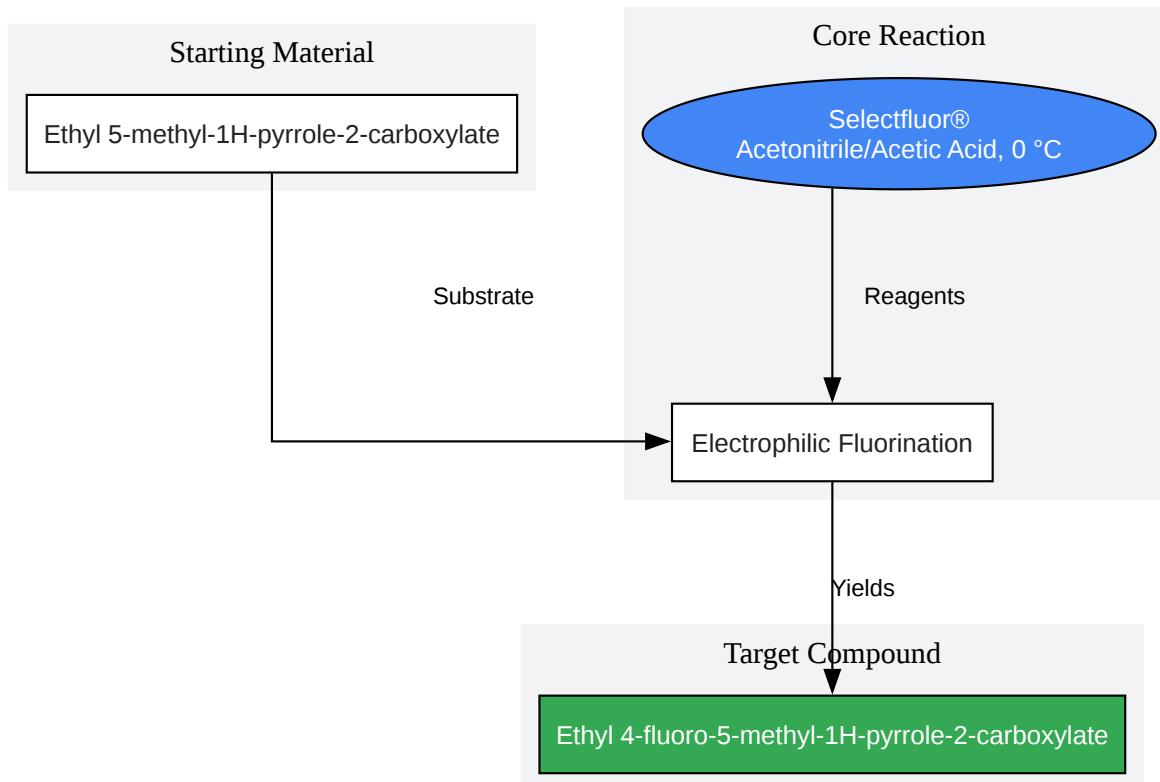
The accessibility of **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** has improved significantly, as it is a crucial fragment for an HBV drug candidate.[\[1\]](#)[\[5\]](#) Efficient synthetic routes are paramount for its large-scale production. A common strategy involves the electrophilic fluorination of a pre-existing pyrrole ring system.

## Electrophilic Fluorination Approach

A prevalent method for introducing fluorine onto an electron-rich heterocycle like pyrrole is through electrophilic fluorination. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are often the agents of choice. The choice of an electrophilic fluorinating agent over nucleophilic methods is dictated by the electron-rich nature of the pyrrole core. Selectfluor is favored due to its relative safety and efficacy, often leading to cleaner reactions and higher yields compared to other sources of "F+".[\[5\]](#)

The reaction is typically performed in a polar aprotic solvent, like acetonitrile, which can solubilize both the substrate and the fluorinating agent. The mechanism involves the attack of

the electron-rich C3 position of the pyrrole ring on the electrophilic fluorine atom of Selectfluor, leading to the formation of the fluorinated product.



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Caption: Generalized workflow for the synthesis of a fluorinated pyrrole carboxylate.

## Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. For **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**, the following are key characterization data points:

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the pyrrole ring. The coupling between the fluorine atom and adjacent protons (<sup>3</sup>JHF, <sup>4</sup>JHF) would be observable.

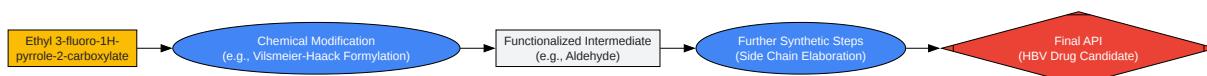
- $^{13}\text{C}$  NMR: The carbon spectrum will show signals for the carbonyl carbon, the ethyl group carbons, and the four carbons of the pyrrole ring. The C-F coupling constants ( $^{1}\text{J}_{\text{CF}}$ ,  $^{2}\text{J}_{\text{CF}}$ ) are a definitive feature, with the carbon directly attached to the fluorine exhibiting a large splitting pattern.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum provides direct evidence of successful fluorination. A reported value for a similar structure is a singlet at  $\delta$  -156.45 ppm.[1]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the exact mass expected to be 157.05390666 Da, corresponding to the molecular formula  $\text{C}_7\text{H}_8\text{FNO}_2$ .[2][3]

## Application in Drug Development: A Key HBV Intermediate

The primary driver for the increased availability and research into **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** is its role as a foundational scaffold for a potent Hepatitis B Virus (HBV) drug candidate.[1][5] Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[6][7]

In the context of HBV inhibitors, the fluoro-pyrrole moiety serves as a bioisostere for other chemical groups, enhancing binding affinity to the viral target and improving metabolic stability. The fluorine atom's high electronegativity can influence hydrogen bonding interactions and block sites of metabolism, thereby prolonging the drug's half-life in the body.

The synthesis of the final active pharmaceutical ingredient (API) involves further functionalization of the **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** core, for example, through Vilsmeier-Haack formylation to introduce a formyl group, which can then be elaborated into more complex side chains.[5]



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Caption: Role of the title compound as a key building block in drug synthesis.

## Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**, a key step in its elaboration into more complex drug intermediates.<sup>[5]</sup> This procedure is provided for illustrative purposes and must be conducted by qualified personnel in a suitable laboratory setting.

Objective: To introduce a formyl group at the C4 or C5 position of the pyrrole ring.

Materials:

- **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate**
- Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Sodium hydroxide (NaOH) solution (2 M)
- Ice
- Argon or Nitrogen gas supply

Procedure:

- To a flask containing DMF (8.9 mL, 115 mmol) under an inert atmosphere (Argon), cool the solution to 0 °C using an ice bath.
- Slowly add  $\text{POCl}_3$  (1.95 mL, 21.0 mmol) to the cooled DMF. Stir the mixture at 0 °C for 30 minutes. This forms the Vilsmeier reagent *in situ*.
- Prepare a solution of **Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** (3.00 g, 19.1 mmol) in DMF (29 mL).

- Add the substrate solution to the Vilsmeier reagent.
- Heat the resulting solution to 90 °C and stir overnight.
- After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
- Carefully pour the reaction mixture onto ice (approx. 100 mL) to quench the reaction.
- Adjust the pH of the aqueous solution to 9 by adding 2 M NaOH solution.
- Extract the product into diethyl ether (3 x 200 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product will be a mixture of 4- and 5-formylated regioisomers, which can be separated by flash column chromatography.[\[5\]](#)

Trustworthiness: This protocol is based on a published, peer-reviewed synthetic procedure.[\[5\]](#) The workup, involving quenching on ice and pH adjustment, is a standard and self-validating method for neutralizing the acidic reaction conditions and enabling efficient extraction of the product.

## Safety and Handling

**Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Ethyl 3-fluoro-1H-pyrrole-2-carboxylate** stands out as a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties, coupled with increasingly efficient synthetic routes, have positioned it as a critical component in the synthesis of advanced drug candidates, particularly in the antiviral field. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning molecular properties, underscoring the

importance of fluorinated heterocycles in the ongoing quest for novel and more effective therapeutics.

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